molecular formula C8H7Br2NO2 B13879719 5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine

5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine

Cat. No.: B13879719
M. Wt: 308.95 g/mol
InChI Key: IDZWFPCAUPWUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine is a heterocyclic compound that belongs to the class of pyridines This compound is characterized by the presence of bromine atoms and a bromoacetyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-methyl-6-oxo-1,6-dihydropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, alcohols, and various heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties, such as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or the disruption of cellular processes, contributing to its bioactivity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine is unique due to its specific substitution pattern and the presence of both bromine atoms and a bromoacetyl group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

5-bromo-3-(2-bromoacetyl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H7Br2NO2/c1-4-6(10)2-5(7(12)3-9)8(13)11-4/h2H,3H2,1H3,(H,11,13)

InChI Key

IDZWFPCAUPWUNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)CBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.